4'-Fluoro-3-(3-methoxyphenyl)propiophenone
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Overview
Description
4’-Fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15FO2 It is characterized by the presence of a fluorine atom at the 4’ position and a methoxy group at the 3 position of the phenyl ring attached to the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of m-Anisyl alcohol with 4-Fluoroacetophenone. One common method includes the use of a catalyst such as potassium hydroxide in toluene at elevated temperatures (around 120°C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4’-Fluoro-3-(3-methoxyphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-Fluoro-3-(4-methoxyphenyl)propiophenone
- 4-Methylpropiophenone
- 2’-Chloro-4’-Fluoro-3-(3-methoxyphenyl)propiophenone
- 3’-Chloro-4’-Fluoro-3-(3-methoxyphenyl)propiophenone
Uniqueness
4’-Fluoro-3-(3-methoxyphenyl)propiophenone is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly affect its chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in chemical synthesis and research .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJOXPQQLGLIIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644227 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-74-8 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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